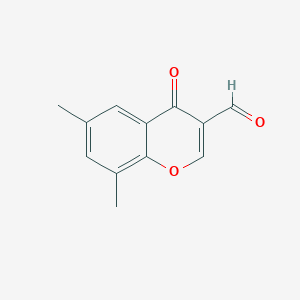

6,8-Dimethyl-3-formylchromone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVDPSWFSZPYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374392 | |

| Record name | 6,8-Dimethyl-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-75-6 | |

| Record name | 6,8-Dimethyl-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Characterization of 6,8-Dimethyl-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,8-dimethyl-3-formylchromone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the prevalent synthetic methodology, offers key characterization data, and presents a visual representation of the synthetic workflow.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction facilitates the formylation and cyclization of a substituted 2-hydroxyacetophenone to yield the target chromone derivative. The starting material for this synthesis is 2-hydroxy-3,5-dimethylacetophenone.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol outlines the general steps for the synthesis of 3-formylchromones and is applicable for the synthesis of this compound from 2-hydroxy-3,5-dimethylacetophenone.

Reagents and Materials:

-

2-hydroxy-3,5-dimethylacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Preparation of the Vilsmeier Reagent: In a fume hood, slowly add phosphorus oxychloride to chilled N,N-dimethylformamide with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.

-

Reaction with the Acetophenone: To the freshly prepared Vilsmeier reagent, add 2-hydroxy-3,5-dimethylacetophenone. The reaction mixture is typically stirred at a controlled temperature to ensure the completion of the formylation and subsequent cyclization.

-

Work-up: The reaction mixture is then carefully quenched by pouring it into crushed ice. This step hydrolyzes the reaction intermediates and precipitates the crude product.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization, typically from ethanol, to yield pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using various analytical techniques. The key characterization data are summarized in the table below.

| Property | Data |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 42059-75-6 |

| Melting Point | Estimated: 154-160 °C (based on the 6,7-dimethyl isomer) |

| ¹H NMR | Specific experimental data not available in the searched literature. |

| ¹³C NMR | Specific experimental data not available in the searched literature. |

| Mass Spectrometry (MS) | Specific experimental data not available in the searched literature. |

Note: While specific experimental NMR and MS data for this compound were not found in the available literature, the general fragmentation patterns for chromones involve characteristic cleavages of the heterocyclic ring.

Visualizing the Synthetic Workflow

The synthesis of this compound via the Vilsmeier-Haack reaction can be visualized as a streamlined workflow, from the initial reactants to the final purified product.

References

Physicochemical Properties of 6,8-Dimethyl-3-formylchromone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6,8-Dimethyl-3-formylchromone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data on its fundamental characteristics and outlines standard experimental methodologies for their determination.

Core Physicochemical Data

| Property | Value | Source/Notes |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| Melting Point | 187-190 °C | [3] |

| Boiling Point | Not available | Data for the parent compound, 3-formylchromone, is also not readily available. High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Soluble in many organic solvents | 3-formylchromone derivatives are generally soluble in solvents like water, dichloromethane, acetonitrile, DMSO, DMF, ethanol, 2-propanol, and chloroform.[4] Specific quantitative solubility data for the 6,8-dimethyl derivative is not available. |

| pKa | Not available | The pKa of chromone derivatives can be influenced by substituents. For instance, a series of 2-(N,N-dimethylamino)chromones exhibited pKa values in the range of 1.92 - 2.52.[5] |

Spectroscopic Profile

Detailed spectroscopic data is crucial for the structural elucidation and characterization of this compound. While a complete experimental spectrum for this specific molecule is not publicly available, the following sections describe the expected spectral characteristics based on the analysis of the parent compound, 3-formylchromone, and its other substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the formyl proton. The chemical shifts will be influenced by the electron-withdrawing nature of the chromone core and the formyl group, as well as the electron-donating effect of the methyl groups.

¹³C NMR: The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule. The carbonyl carbon of the chromone ring and the formyl group will appear at the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching vibrations of its key functional groups. The carbonyl (C=O) stretching bands of the chromone ring and the aldehyde are expected to be prominent. For 3-formylchromone derivatives, the C=O stretching of the γ-pyrone ring is typically observed in the range of 1637-1655 cm⁻¹, while the aldehyde C=O stretch appears at a higher frequency.[6]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of chromone derivatives is characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the chromone ring.

Experimental Protocols

This section details generalized experimental procedures for determining the key physicochemical properties of chromone derivatives, which can be adapted for this compound.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

A standard method involves packing a small amount of the finely powdered dry solid into a capillary tube and heating it in a calibrated melting point apparatus. The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

A general qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents at ambient temperature. For quantitative determination, a shake-flask method followed by spectroscopic analysis is commonly employed.

References

Spectroscopic Analysis of 6,8-Dimethyl-3-formylchromone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 6,8-Dimethyl-3-formylchromone (CAS No: 42059-75-6, Molecular Formula: C₁₂H₁₀O₃).[1] Due to the absence of a complete, publicly available experimental dataset, this document presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical reference for the characterization of this and related chromone derivatives.

Introduction

This compound is a derivative of the chromone heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities. The presence of the dimethyl and formyl functionalities offers sites for further chemical modification, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research or development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, such as 3-formylchromone and 6-methyl-3-formylchromone, and are intended to provide a reference for experimental verification.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.2 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.2 - 8.4 | Singlet | 1H | H-2 |

| ~7.5 - 7.6 | Singlet | 1H | H-5 |

| ~7.2 - 7.3 | Singlet | 1H | H-7 |

| ~2.4 | Singlet | 3H | Methyl protons (C6-CH₃) |

| ~2.3 | Singlet | 3H | Methyl protons (C8-CH₃) |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~188 - 192 | Aldehyde Carbonyl (CHO) |

| ~175 - 178 | Ketone Carbonyl (C=O) |

| ~158 - 162 | C-2 |

| ~154 - 156 | C-8a |

| ~135 - 138 | C-6 |

| ~133 - 135 | C-8 |

| ~124 - 126 | C-5 |

| ~123 - 125 | C-7 |

| ~120 - 122 | C-4a |

| ~118 - 120 | C-3 |

| ~20 - 22 | C6-CH₃ |

| ~15 - 18 | C8-CH₃ |

Table 3: Predicted IR Absorption Data

(Technique: KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~2850 - 2750 | Weak | Aldehyde C-H Stretch |

| ~1700 - 1680 | Strong | Aldehyde C=O Stretch |

| ~1660 - 1640 | Strong | γ-Pyrone C=O Stretch |

| ~1610 - 1580 | Strong | C=C Stretch (Aromatic & Pyrone) |

| ~1470 - 1450 | Medium | C-H Bend (Methyl) |

| ~1250 - 1200 | Strong | Aryl-O-C Stretch |

Table 4: Predicted Mass Spectrometry Data

(Technique: Electron Ionization - EI)

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular Ion) |

| 201 | [M-H]⁺ |

| 173 | [M-CHO]⁺ |

| 145 | [M-CHO-CO]⁺ |

Experimental Protocols

The following sections describe generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[2]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1 mg of the compound with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, using a standard electron energy of 70 eV.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

Caption: Workflow for chemical compound characterization.

References

The Diverse Biological Activities of 3-Formylchromone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a benzopyran-4-one system, is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological properties. Among these, 3-formylchromone and its analogues have emerged as particularly promising compounds with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of 3-formylchromone derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity of 3-Formylchromone Derivatives

3-Formylchromone derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation, apoptosis, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 3-formylchromone derivatives, presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Fluoro-3-formylchromone | Human oral squamous carcinoma (HSC-2) | < 15.6 | [1] |

| 6-Chloro-3-formylchromone | Human oral squamous carcinoma (HSC-2) | < 15.6 | [1] |

| 6-Chloro-7-methyl-3-formylchromone | Human oral squamous carcinoma (HSC-2) | < 15.6 | [1] |

| 6,8-Dichloro-3-formylchromone | Human promyelocytic leukemia (HL-60) | 26 | [1] |

| Epiremisporine H | Human colon carcinoma (HT-29) | 21.17 ± 4.89 | [2] |

| Epiremisporine H | Human lung carcinoma (A549) | 31.43 ± 3.01 | [2] |

| Epiremisporine G | Human colon carcinoma (HT-29) | 35.05 ± 3.76 | [2] |

| Epiremisporine F | Human colon carcinoma (HT-29) | 44.77 ± 2.70 | [2] |

Signaling Pathways in Anticancer Activity

STAT3 Signaling Pathway:

One of the key mechanisms underlying the anticancer activity of 3-formylchromone is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Aberrant STAT3 activation is a hallmark of many cancers, promoting cell survival and proliferation. 3-Formylchromone has been shown to counteract this pathway by upregulating SHP-2, a protein tyrosine phosphatase that dephosphorylates and inactivates STAT3.

References

6,8-Dimethyl-3-formylchromone: A Versatile Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dimethyl-3-formylchromone is a key synthetic intermediate in the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive aldehyde group on the chromone scaffold, allows for the facile synthesis of a diverse range of heterocyclic derivatives. These derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of this compound, with a focus on detailed experimental protocols and quantitative biological data to support further research and drug development efforts.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of the corresponding 2-hydroxyacetophenone.[1][2]

Reaction Scheme

Caption: Synthesis of this compound via Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted 2-hydroxyacetophenones.[1][3][4]

Materials:

-

2-Hydroxy-3,5-dimethylacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution (2 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 10 mL).

-

Cool the flask in an ice-water bath and slowly add phosphorus oxychloride (POCl₃, 2.0 mL) dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Again, cool the reaction mixture in an ice bath and add a solution of 2-hydroxy-3,5-dimethylacetophenone (1.64 g, 0.01 mol) in DMF (5 mL) dropwise.

-

After the addition, allow the reaction mixture to stir at room temperature for 16 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

-

Neutralize the mixture by the slow addition of a 2 M sodium hydroxide solution until the pH is approximately 7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Expected Yield: ~70-80%

Characterization: The product can be characterized by melting point determination, and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

This compound as a Synthetic Intermediate

The aldehyde functionality at the C-3 position of this compound serves as a versatile handle for the synthesis of a wide array of heterocyclic compounds through condensation and cyclization reactions.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives leads to the formation of pyrazole-substituted chromones. These compounds have garnered significant interest due to their potential anticancer activities.[5][6]

Caption: General scheme for the synthesis of pyrazole derivatives.

This is a general procedure for the synthesis of pyrazole derivatives from 3-formylchromones.[5]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.01 mol) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

Synthesis of Isoxazole Derivatives

Condensation of this compound with hydroxylamine hydrochloride yields isoxazole derivatives, which have been investigated for their antimicrobial properties.[7][8]

Caption: General scheme for the synthesis of isoxazole derivatives.

This is a general procedure for the synthesis of isoxazole derivatives from 3-formylchromones.[9]

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Ethanol

-

Sodium acetate

Procedure:

-

A mixture of this compound (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate (0.01 mol) in ethanol (25 mL) is refluxed for 5-7 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The solid product that separates out is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol.

Synthesis of Thiosemicarbazone Derivatives

The reaction of this compound with thiosemicarbazide results in the formation of thiosemicarbazone derivatives, which have been explored for their antimicrobial activities.[10][11]

This is a general procedure for the synthesis of thiosemicarbazone derivatives from 3-formylchromones.[10][11]

Materials:

-

This compound

-

Thiosemicarbazide

-

Methanol

-

Catalytic amount of zinc perchlorate

Procedure:

-

To a solution of thiosemicarbazide (0.01 mol) in methanol, add a catalytic amount of zinc perchlorate.

-

Stir the mixture for 10 minutes under anhydrous conditions.

-

Add this compound (0.01 mol) to the stirred solution.

-

Reflux the reaction mixture for 2-3 hours.

-

After cooling, the precipitated solid is filtered, washed with methanol, and dried to afford the pure product.

Biological Activities of this compound Derivatives

Derivatives of this compound have been reported to exhibit a range of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of 3-formylchromone derivatives against various cancer cell lines.[12][13][14] The mechanism of action is often attributed to the induction of apoptosis.[12][15]

Table 1: Anticancer Activity of 3-Formylchromone Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivatives | A549 (Lung) | 13.5 | [12] |

| Pyrazole Derivatives | HeLa (Cervical) | 7.01 ± 0.60 | [5] |

| Pyrazole Derivatives | NCI-H460 (Lung) | 8.55 ± 0.35 | [5] |

| Pyrazole Derivatives | MCF-7 (Breast) | 14.31 ± 0.90 | [5] |

| Hydrazone Derivatives | HL-60 (Leukemia) | Appreciable | [15] |

| Hydrazone Derivatives | NALM-6 (Leukemia) | Appreciable | [15] |

Antimicrobial Activity

Derivatives of 3-formylchromone, particularly isoxazoles and thiosemicarbazones, have shown promising activity against a range of bacterial and fungal strains.[7][9][16]

Table 2: Antimicrobial Activity of 3-Formylchromone Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole Derivatives | Staphylococcus aureus | 100 | [9] |

| Isoxazole Derivatives | Bacillus subtilis | 100 | [9] |

| Isoxazole Derivatives | Escherichia coli | 100 | [9] |

| Isoxazole Derivatives | Candida albicans | 100 | [9] |

| Isoxazole Derivatives | Aspergillus niger | 100 | [9] |

| Thiosemicarbazone Derivatives | E. coli | Significant activity at 100 ppm | [11] |

Mechanism of Action

The biological activities of this compound derivatives are believed to stem from various mechanisms. In the context of anticancer activity, the induction of apoptosis is a frequently observed phenomenon.[12][15] Some studies suggest that these compounds can induce cell cycle arrest and may also act as topoisomerase inhibitors.[13] For antimicrobial activity, the exact mechanisms are still under investigation but are thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Caption: Potential mechanisms of anticancer activity.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its formyl group allow for the creation of diverse libraries of heterocyclic compounds. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the importance of this scaffold in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development programs. Further research into the specific mechanisms of action and structure-activity relationships of its derivatives is warranted to optimize their therapeutic efficacy.

References

- 1. asianpubs.org [asianpubs.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nveo.org [nveo.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

Unveiling the Therapeutic Promise of Dimethyl-Formylchromones and the Clinical Success of Dimethyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the therapeutic potential of dimethyl-formylchromones, a class of synthetic heterocyclic compounds, and provides an in-depth analysis of the closely related and clinically established drug, dimethyl fumarate (DMF). While dimethyl-formylchromones have emerged as compounds of interest with demonstrated preclinical bioactivity, research into their therapeutic applications is still in its nascent stages. In contrast, dimethyl fumarate has a well-documented history of efficacy and is an approved treatment for inflammatory and neurodegenerative conditions, most notably multiple sclerosis and psoriasis.

This document aims to provide a comprehensive overview of the current state of knowledge on both fronts. It will begin by exploring the synthesized derivatives of dimethyl-formylchromones and their reported biological activities. The guide will then transition to a detailed examination of dimethyl fumarate, covering its established mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for relevant assays. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the underlying science.

While the therapeutic journey of dimethyl-formylchromones is just beginning, the success of dimethyl fumarate offers valuable insights into the potential of small molecules in modulating key pathological pathways. This guide serves as a resource for researchers and drug development professionals interested in exploring the therapeutic landscape of these and similar compounds.

Dimethyl-Formylchromones: Emerging Therapeutic Candidates

Dimethyl-formylchromones are derivatives of chromone, a core structure found in many naturally occurring compounds with diverse biological activities. The introduction of dimethyl and formyl groups onto the chromone scaffold has yielded synthetic molecules with potential anti-inflammatory and anti-cancer properties.

Quantitative Data: Preclinical Bioactivity of Dimethyl-Formylchromone Derivatives

The following table summarizes the available quantitative data on the biological activities of various dimethyl-formylchromone derivatives. The data is primarily from in vitro studies and highlights their potential in specific therapeutic areas.

| Compound | Biological Activity | Assay | Result (IC50 / MIC) | Reference |

| 6,8-Dichloro-3-formylchromone | Anti-Helicobacter pylori | Broth dilution assay | Comparable to metronidazole | |

| 6,8-Dichloro-3-formylchromone | Urease Inhibition | Jack bean urease assay | Potent inhibition | |

| 6,8-Dibromo-3-formylchromone | Urease Inhibition | Jack bean urease assay | Potent inhibitory activity | |

| Various 3-formylchromone derivatives | Anti-inflammatory | In vitro and in vivo models | Promising activities |

Experimental Protocols: Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is a key step in the synthesis of 3-formylchromones.

Materials:

-

Substituted 2-hydroxyacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Stirring apparatus

-

Round-bottomed flask

-

Dropping funnel

Procedure:

-

In a round-bottomed flask equipped with a stirring apparatus and a dropping funnel, cool dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. An exothermic reaction occurs, leading to the formation of the Vilsmeier reagent.

-

After the addition of POCl₃ is complete and the initial exothermic reaction has subsided, add the substituted 2-hydroxyacetophenone dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture on a steam bath with continuous stirring for approximately 2 hours.

-

After the reaction is complete, cool the mixture and pour it over crushed ice.

-

Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. The 3-formylchromone derivative will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Vilsmeier-Haack Synthesis of 3-Formylchromones.

Dimethyl Fumarate (DMF): A Clinically Validated Therapeutic

Dimethyl fumarate (DMF) is an oral medication that has demonstrated significant efficacy in the treatment of relapsing-remitting multiple sclerosis (MS) and psoriasis. Its therapeutic effects are attributed to its ability to modulate inflammatory and oxidative stress pathways.

Quantitative Data: Therapeutic Efficacy of Dimethyl Fumarate

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the therapeutic efficacy of DMF in various contexts.

Table 1: In Vitro Anticancer Activity of Dimethyl Fumarate

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| Pancreatic Cancer Cell Lines (PANC-1, Miapaca-2, CFPAC-1, Patu-8988) | Pancreatic Cancer | Cell Viability Assay | Dose-dependent decrease (0–800 μM) | |

| Cutaneous T-cell lymphoma (CTCL) cells | Lymphoma | Cell Death Assay | Dose-dependent induction of cell death | |

| Breast Cancer Cell Lines | Breast Cancer | Cell Proliferation Assay | Inhibition of proliferation |

Table 2: Anti-Inflammatory Effects of Dimethyl Fumarate

| Model | Key Inflammatory Mediator | Effect of DMF | Quantitative Change | Reference |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Inhibition | Dose-dependent reduction | |

| LPS-stimulated microglial cells | IL-1β, IL-6, TNF-α mRNA | Suppression | Significant dose-dependent reduction | |

| Experimental Autoimmune Encephalomyelitis (EAE) mice | IL-17A, GM-CSF production | Suppression | Significant reduction in cytokine levels |

Table 3: Neuroprotective Effects of Dimethyl Fumarate in Multiple Sclerosis (Clinical Trials)

| Clinical Trial | Primary Outcome | Effect of DMF | Quantitative Result | Reference |

| DEFINE | Annualized Relapse Rate (ARR) | Reduction | 53% reduction (BID) vs. placebo | |

| CONFIRM | Annualized Relapse Rate (ARR) | Reduction | 44% reduction (BID) vs. placebo | |

| ENDORSE (9-year follow-up) | Annualized Relapse Rate (ARR) | Sustained low ARR | Low ARR maintained over 9 years |

Experimental Protocols: Key Assays for Evaluating DMF Activity

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture (e.g., cancer cell lines)

-

96-well plates

-

Dimethyl fumarate (DMF)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of DMF and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Workflow of the MTT Assay for Cell Viability.

2. LPS-Induced Inflammation Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory effects of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cells

-

24-well plates

-

Dimethyl fumarate (DMF)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine measurement)

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of DMF for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups (untreated, LPS only, DMF only).

-

After the incubation period, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is indicative of NO production.

-

Cytokine Measurement: Use specific ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

Signaling Pathways Modulated by Dimethyl Fumarate

DMF exerts its therapeutic effects primarily through the modulation of two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

1. Activation of the Nrf2 Antioxidant Response Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

-

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. DMF, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.

-

Outcome: Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cell's capacity to combat oxidative stress.

Activation of the Nrf2 Pathway by Dimethyl Fumarate.

2. Inhibition of the NF-κB Pro-inflammatory Pathway

NF-κB is a key transcription factor that plays a central role in the inflammatory response by controlling the expression of numerous pro-inflammatory genes.

-

Mechanism: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus. DMF has been shown to inhibit the NF-κB pathway through multiple mechanisms, including the direct covalent modification of the p65 subunit of NF-κB, which prevents its nuclear translocation and DNA binding.

-

Outcome: By inhibiting NF-κB activation, DMF reduces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules, thereby dampening the inflammatory response.

Inhibition of the NF-κB Pathway by Dimethyl Fumarate.

Conclusion

This technical guide has provided a

In Silico Modeling of 6,8-Dimethyl-3-formylchromone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, a class of benzopyran-4-one derivatives, are a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 3-formylchromones are particularly valuable as synthetic intermediates and bioactive molecules. This technical guide focuses on the in silico modeling of a specific derivative, 6,8-Dimethyl-3-formylchromone, to predict and understand its bioactivity. While direct experimental data on this exact compound is limited in the public domain, this guide leverages computational studies on closely related 3-formylchromone derivatives to provide a comprehensive overview of the methodologies and potential biological profile. In silico approaches, including molecular docking, ADMET prediction, and quantum chemical calculations, offer a rapid and cost-effective means to evaluate the therapeutic potential of such compounds.

Molecular Properties and Bioactivity Predictions

Computational tools are instrumental in predicting the physicochemical properties and potential biological activities of novel compounds. For this compound, these predictions can guide further experimental validation.

Physicochemical Properties and Drug-Likeness

The drug-likeness of a molecule is often assessed using Lipinski's Rule of Five. While specific data for this compound is not available, studies on similar chromone derivatives suggest they generally exhibit favorable pharmacokinetic properties.[1] The Vilsmeir-Haack reaction is a common method for synthesizing 3-formylchromones.[2][3]

Predicted Biological Activities

Prediction of Activity Spectra for Substances (PASS) and similar tools can forecast a wide range of biological activities. For 3-formylchromone derivatives, predicted activities include potential as aldehyde oxidase inhibitors, insulin inhibitors, and HIF1A expression inhibitors.[4] Research has also indicated their potential as topoisomerase inhibitors and for their cytotoxic effects against various tumor cells.[2]

In Silico Experimental Protocols

A typical in silico workflow for evaluating the bioactivity of a compound like this compound involves several key steps, from ligand and protein preparation to detailed molecular interaction analysis.

Ligand and Protein Preparation

The three-dimensional structure of this compound can be generated and optimized using computational chemistry software like Gaussian.[2] For molecular docking studies, target protein structures are obtained from repositories like the Protein Data Bank (PDB). These structures are then prepared by removing water molecules and existing ligands, followed by energy minimization to ensure a stable conformation.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Software such as AutoDock Vina is commonly used for this purpose.[4] The process involves defining a grid box that encompasses the active site of the protein. The docking algorithm then explores various binding poses of the ligand within this grid and scores them based on their binding affinity. Studies on 6-substituted 3-formylchromones have shown strong binding affinities to proteins like insulin-degrading enzyme (IDE).[2][4] For instance, 6-isopropyl-3-formylchromone exhibited a binding energy of -8.5 kcal/mol with IDE.[4]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. In silico tools like SwissADME and Toxtree are used to predict these properties.[1] These predictions help in identifying potential liabilities of a compound early in the drug discovery process.

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-protein complex predicted by molecular docking, MD simulations are performed using software like GROMACS.[4] These simulations model the movement of atoms in the complex over time, providing insights into the flexibility of the system and the persistence of key intermolecular interactions. Stable root-mean-square deviation (RMSD) values, typically between 0.2 and 0.5 nm, indicate a stable binding.[4]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet elucidated, related compounds have been investigated for their effects on various cellular targets.

Potential as Enzyme Inhibitors

Derivatives of 3-formylchromone have shown inhibitory activity against several enzymes. For example, they have been identified as potential inhibitors of the main protease of SARS-CoV-2.[2] Furthermore, 6,8-dichloro-3-formylchromone and 6,8-dibromo-3-formylchromone have demonstrated potent inhibition of urease.[5][6]

Cytotoxic and Anti-Tumor Activity

Several 3-formylchromone derivatives have exhibited tumor cell-specific cytotoxicity.[5][6] The underlying mechanisms are thought to involve the inhibition of key enzymes like topoisomerases.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from in silico studies on related 3-formylchromone derivatives.

Table 1: Predicted ADMET Properties of Chromone Derivatives

| Property | Predicted Value/Range | Reference |

| Lipinski's Rule of Five | Generally Compliant | [1] |

| GI Absorption | High | [1] |

| Blood-Brain Barrier Permeation | Varies with substitution | [1] |

| P-glycoprotein Substrate | No | [1] |

| CYP Isozyme Inhibition | Varies with isozyme | [1] |

Table 2: Molecular Docking Scores of 6-Substituted 3-Formylchromones with Insulin Degrading Enzyme (IDE)

| Compound | Binding Energy (kcal/mol) | Reference |

| 6-isopropyl-3-formylchromone | -8.5 | [4] |

| Dapagliflozin (Reference) | -7.9 | [4] |

| Vitexin | -8.3 | [4] |

| Myricetin | -8.4 | [4] |

Visualizations

The following diagrams illustrate the typical workflows and conceptual pathways involved in the in silico analysis of this compound.

Caption: In Silico Bioactivity Prediction Workflow.

Caption: Potential Molecular Targets and Biological Outcomes.

Conclusion

The in silico modeling of this compound, based on data from analogous compounds, suggests a promising profile for further investigation. Computational predictions indicate favorable drug-like properties and potential bioactivities, including anti-diabetic, anti-cancer, and anti-viral effects, primarily through enzyme inhibition. The methodologies outlined in this guide provide a robust framework for the virtual screening and characterization of this and other novel chromone derivatives, accelerating the identification of new therapeutic leads. Experimental validation of these in silico findings is a critical next step in the drug discovery pipeline.

References

- 1. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

The Versatile Reactivity of the Formyl Group in 3-Formylchromones: A Technical Guide for Researchers

For immediate release: An in-depth exploration of the chemical behavior of the formyl group in 3-formylchromones, providing a critical resource for researchers, scientists, and professionals in drug development. This guide details the diverse reactivity of this key functional group, summarizing quantitative data, outlining experimental protocols, and visualizing complex reaction pathways.

Introduction

3-Formylchromone, also known as 4-oxo-4H-chromene-3-carbaldehyde, is a highly versatile scaffold in organic synthesis and medicinal chemistry.[1][2] Its structure is characterized by the presence of three key electrophilic centers: the formyl carbon, the C-2, and the C-4 positions of the pyrone ring.[1][3] This unique electronic arrangement makes 3-formylchromone a valuable precursor for the synthesis of a wide array of complex heterocyclic molecules.[2][3] The reactivity of the formyl group, in particular, has been extensively explored, leading to the development of novel compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] This technical guide provides a comprehensive overview of the reactivity of the formyl group in 3-formylchromones, with a focus on its applications in drug discovery and development.

Factors Influencing Formyl Group Reactivity

The reactivity of the formyl group at the C-3 position of the chromone scaffold is intricately linked to the electronic and steric environment of the entire molecule.[6] The inherent electrophilicity of the formyl carbon is modulated by substituents on the fused benzene ring. Electron-withdrawing groups attached to the aromatic ring enhance the electrophilicity of the formyl carbon, thereby increasing its susceptibility to nucleophilic attack.[6] Conversely, electron-donating groups tend to diminish this reactivity.[6] This modulation of reactivity is a key consideration in the design of synthetic pathways utilizing 3-formylchromone derivatives.

Reactions of the Formyl Group

The formyl group in 3-formylchromones participates in a wide range of chemical transformations, serving as a gateway to diverse molecular architectures. These reactions can be broadly categorized into nucleophilic additions, condensation reactions, cycloadditions, and multicomponent reactions.

Nucleophilic Addition Reactions

The electrophilic nature of the formyl carbon makes it a prime target for a variety of nucleophiles. The course of these reactions is often highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions, leading to a diverse array of products.[1]

With Amines: The reaction of 3-formylchromones with amines is particularly nuanced. Primary aromatic and heteroaromatic amines often lead to the formation of a wide range of products.[1] Secondary amines, such as pyrrolidine, piperidine, and morpholine, can lead to the formation of enaminoketones through a mechanism involving a Michael addition, deformylation, and subsequent ring opening.[1] The choice of solvent can also dramatically alter the reaction outcome. For instance, reactions with cyclic secondary amines in methanol can yield (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones, while the use of ethanol can lead to ring-opened enaminoketones.[1]

With Hydrazines and Hydrazides: Condensation of 3-formylchromones with hydrazines and hydrazides readily affords the corresponding hydrazone derivatives.[5][7] These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol or ethyl acetate.[5][7] The resulting hydrazones are often stable, crystalline solids and serve as valuable intermediates for the synthesis of other heterocyclic systems.

With Active Methylene Compounds: 3-Formylchromones readily undergo condensation with various active methylene compounds, such as malonic acid and its derivatives, in the presence of a base like pyridine.[8] These Knoevenagel-type condensations are a cornerstone for extending the carbon framework of the chromone scaffold.[2][9]

With Secondary Phosphine Oxides: In a catalyst-free, three-component reaction, 3-formyl-6-methylchromone reacts with primary amines and secondary phosphine oxides to yield chromonyl-substituted α-aminophosphine oxides or (Z)-3-[(amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one derivatives, depending on the reaction conditions.[10]

Condensation Reactions

Condensation reactions involving the formyl group are fundamental to the synthetic utility of 3-formylchromones.

Knoevenagel Condensation: As mentioned, the Knoevenagel condensation is a prominent reaction, providing access to β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid derivatives and related structures.[6][8] These products have shown potential as agents for treating allergic diseases.[8]

Wittig Reaction: The Wittig reaction provides another avenue for the transformation of the formyl group, allowing for the introduction of a variety of substituted vinyl groups at the 3-position of the chromone ring.

Cycloaddition Reactions

The conjugated system within 3-formylchromone allows it to participate in cycloaddition reactions, acting as a diene or a dienophile.

Diels-Alder Reaction: 3-Formylchromone can function as a heterodiene, involving the enal system in [4+2] cycloaddition reactions.[1] This reactivity opens pathways to complex, fused heterocyclic systems.

[3+2] Cycloaddition Reactions: The formyl group can also be involved in [3+2] cycloaddition reactions, for instance, with nitrile oxides or azomethine ylides, to construct five-membered heterocyclic rings fused to the chromone core.[11]

Multicomponent Reactions

The ability of 3-formylchromones to react with multiple components in a single pot has been harnessed to create structurally complex molecules with high efficiency.[3] A notable example is the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals through a cascade reaction.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various reactions of the formyl group in 3-formylchromones, as reported in the literature.

| Nucleophile/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Cyclic Secondary Amines | Methanol | r.t., 2 h | (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones | 27-69 | [1] |

| Morpholine | Ethanol | r.t., 1 h | Ring-opened enaminoketone | 53 | [1] |

| Imidazole/Benzimidazole | Methanol | Δ, 35-40 h | 3,3'-[(azol-1-yl)methylene]bis(4H-chromen-4-ones) | 48-67 | [1] |

| Malonic Acid | Pyridine | Reflux | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid | - | [8] |

| Diethyl Malonate | Pyridine | Reflux | Ethyl E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate | - | [8] |

| Cyanoacetic Acid | Pyridine | Reflux | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile | 56-74 | [8] |

| Barbituric Acid | Pyridine | Reflux, 10 min | Condensation product | 94 | [8] |

| Hydrazine/Hydrazide Derivatives | Ethyl Acetate | Reflux, 48 h | Hydrazone derivatives | 60-80 | [5] |

| Primary Amines & Secondary Phosphine Oxides | Acetonitrile | 80 °C, 1 h (MW) | α-aminophosphine oxides / 3-(amino)methylene chromanones | 87-91 | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

General Procedure for the Synthesis of 3-Formylchromones (Vilsmeier-Haack Reaction)

The synthesis of substituted 3-formylchromones is typically achieved through the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenones.[12][13]

-

To a cooled (ice-bath) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.

-

The appropriate substituted 2-hydroxyacetophenone, dissolved in a minimum amount of DMF, is then added dropwise to the Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature for a specified time until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into crushed ice and neutralized to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of (E)-2-methoxy-3-(morpholinomethylene)chroman-4-one[1]

-

A mixture of 3-formylchromone (1 mmol) and morpholine (1 mmol) in methanol (3 mL) is stirred at room temperature for 2 hours.

-

The resulting precipitate is collected by filtration, washed with cold methanol, and dried to afford the pure product.

Synthesis of Hydrazone Derivatives of 3-Formylchromone[5]

-

A solution of 3-formylchromone (1 mmol) in ethyl acetate is treated with the appropriate hydrazine or hydrazide derivative (1 mmol).

-

The reaction mixture is refluxed for 48 hours.

-

After cooling, the precipitated solid is filtered, washed, and recrystallized from an acetone/ethanol mixture (50:50) to give the pure hydrazone derivative.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: Diverse reaction pathways of 3-formylchromone.

Caption: General workflow for synthesis and derivatization.

Application in Drug Development

The diverse reactivity of the formyl group in 3-formylchromones has positioned this scaffold as a "privileged structure" in medicinal chemistry. The resulting derivatives have been investigated for a wide range of therapeutic applications.

-

Anti-inflammatory Agents: Several 3-formylchromone derivatives have demonstrated potent anti-inflammatory activities, with some compounds showing promising results in both in vitro and in vivo models.[4]

-

Anticancer Agents: The chromone nucleus is a common feature in many natural and synthetic compounds with anticancer properties. Derivatives of 3-formylchromone have been synthesized and evaluated as inhibitors of various cancer-related targets, such as protein kinases.[14][15]

-

Antimicrobial Agents: The structural diversity achievable from 3-formylchromone has led to the discovery of new compounds with significant activity against various bacterial and fungal strains.[5][13][14]

-

Fluorescent Probes: The unique photophysical properties of some chromone derivatives make them suitable for the development of fluorescent probes for biological imaging.[16]

Conclusion

The formyl group in 3-formylchromones is a remarkably versatile functional group, offering a multitude of synthetic possibilities. Its reactivity can be finely tuned by altering substituents and reaction conditions, providing access to a vast chemical space of novel heterocyclic compounds. The significant biological activities exhibited by many of these derivatives underscore the importance of 3-formylchromone as a key building block in modern drug discovery and development. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this valuable scaffold.

References

- 1. d-nb.info [d-nb.info]

- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. sciforum.net [sciforum.net]

- 13. asianpubs.org [asianpubs.org]

- 14. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

The Structure-Activity Relationship of Substituted 3-Formylchromones: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of 3-formylchromone derivatives as promising therapeutic agents.

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a formyl group at the 3-position creates a highly reactive and versatile intermediate, the 3-formylchromone, which has served as a pivotal building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of substituted 3-formylchromones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity of Substituted 3-Formylchromones

Substituted 3-formylchromones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. The SAR studies reveal that the nature and position of substituents on the chromone ring significantly influence their potency.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various substituted 3-formylchromones are typically evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency. The following table summarizes the IC50 values for a selection of derivatives against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| FC1 | Unsubstituted | HSC-2 | 89 | [1] |

| HSC-3 | 225 | [1] | ||

| HSG | 332 | [1] | ||

| HL-60 | 59 | [1] | ||

| FC6 | 6-Fluoro | HSC-2 | 29 | [1] |

| HSC-3 | 115 | [1] | ||

| HSG | 78 | [1] | ||

| HL-60 | 15 | [1] | ||

| FC7 | 6-Chloro | HSC-2 | 30 | [1] |

| HSC-3 | 121 | [1] | ||

| HSG | 75 | [1] | ||

| HL-60 | 16 | [1] | ||

| FC10 | 6,8-Dichloro | HSC-2 | 45 | [1] |

| HSC-3 | 165 | [1] | ||

| HSG | 102 | [1] | ||

| HL-60 | 25 | [1] | ||

| 3 | Epiremisporine H | HT-29 | 21.17 ± 4.89 | [2] |

| A549 | 31.43 ± 3.01 | [2] |

SAR Analysis:

-

Halogen substitution at the 6-position (e.g., fluoro and chloro) generally enhances cytotoxic activity compared to the unsubstituted parent compound.[1]

-

Dihalogenation at the 6 and 8 positions can also lead to potent compounds.[1]

-

Complex natural product-derived chromones, such as Epiremisporine H, have demonstrated significant cytotoxicity against colon and lung cancer cell lines.[2]

Mechanism of Anticancer Action: Targeting the STAT3 Signaling Pathway

Recent studies have elucidated that 3-formylchromone exerts its anticancer effects, at least in part, by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis. 3-Formylchromone has been shown to inhibit the constitutive phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and DNA binding, which in turn downregulates the expression of STAT3 target genes involved in tumorigenesis.[3]

Antimicrobial Activity of Substituted 3-Formylchromones

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted 3-formylchromones have demonstrated promising activity against a variety of bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 6B3FC | 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [5][6] |

| Vibrio harveyi | 20 | [5][6] | ||

| 6C3FC | 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [5][6] |

| Vibrio harveyi | 20 | [5][6] |

SAR Analysis:

-

Halogenation at the 6-position with bromine or chlorine confers significant antibacterial and antibiofilm activity against pathogenic Vibrio species.[5][6] These compounds have also been shown to inhibit virulence factors such as motility and protease production.[5][6]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of 3-formylchromone derivatives is multifaceted. In Vibrio species, halogenated 3-formylchromones have been shown to inhibit biofilm formation and quorum sensing, which are crucial for bacterial virulence and survival.[5][6] The inhibition of these processes disrupts bacterial communication and coordination, rendering them more susceptible to host defenses and conventional antibiotics.

Anti-inflammatory Activity of Substituted 3-Formylchromones

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. 3-Formylchromone derivatives have been investigated for their potential to modulate inflammatory responses.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Compound ID | Substitution Pattern | Enzyme | IC50 (µM) | Reference |

| Unspecified | 3-Formylchromone derivatives | COX-1 | - | [7] |

| COX-2 | - | [7] |

Note: While the reference indicates promising anti-inflammatory activity and mentions COX inhibition, specific IC50 values for a series of substituted 3-formylchromones were not explicitly provided in the cited abstract. Further investigation of the full text is recommended for detailed quantitative data.[7]

SAR Analysis:

-

The anti-inflammatory potential of 3-formylchromones has been demonstrated in various in vitro and in vivo models.[7] The core structure is considered a valuable scaffold for the development of novel anti-inflammatory agents.

Mechanism of Anti-inflammatory Action

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, 3-formylchromone derivatives can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. The following sections provide step-by-step methodologies for the key assays discussed in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cell lines.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates (round-bottom)

-

Test compound stock solution (in a suitable solvent)

-

Positive control antibiotic

-

Sterile saline or PBS

Procedure:

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microplate.

-

Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anti-inflammatory Assay: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound stock solution (in DMSO)

-

Reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)

-

96-well plate

-

Detection system (e.g., ELISA kit for prostaglandin E2)

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

-

-

Enzyme and Inhibitor Incubation:

-

To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations or the reference inhibitor to the appropriate wells. Include a vehicle control (DMSO).

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

-

Reaction Incubation:

-

Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

-

-

Reaction Termination:

-

Stop the reaction by adding a suitable stop solution (e.g., a strong acid).

-

-

Detection:

-

Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an ELISA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion

Substituted 3-formylchromones represent a versatile and promising scaffold for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the chromone core can significantly enhance biological activity. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of new and more effective 3-formylchromone-based drug candidates. Further exploration of the diverse chemical space accessible from the 3-formylchromone template is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]

- 5. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Chromone Aldehydes: A Technical Guide to Their Discovery, Natural Occurrence, and Scientific Significance

For Immediate Release